N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
CAS No.:
Cat. No.: VC16387672
Molecular Formula: C19H13ClN4O3S2
Molecular Weight: 444.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13ClN4O3S2 |
|---|---|
| Molecular Weight | 444.9 g/mol |
| IUPAC Name | N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C19H13ClN4O3S2/c20-12-4-1-3-11(9-12)10-15-18(26)24(19(28)29-15)8-7-16(25)21-13-5-2-6-14-17(13)23-27-22-14/h1-6,9-10H,7-8H2,(H,21,25)/b15-10- |
| Standard InChI Key | DHOFMBOZCNBJBN-GDNBJRDFSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
Introduction
Structural Features and Synthesis
The compound features a benzoxadiazole ring linked to a thiazolidinone derivative, which includes a 3-chlorobenzylidene group. The synthesis of such compounds typically involves multi-step reactions, including the preparation of the benzoxadiazole ring and the introduction of the chlorobenzylidene and thiazolidinone moieties. Common reagents include halogenated compounds, amines, and thioamides, with controlled temperatures and specific solvents used to optimize yields and purity.
Characterization Techniques
Characterization of similar compounds typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures. These techniques provide detailed information about the molecular structure and purity of the compound.
Comparison with Similar Compounds
Future Research Directions
Further research is needed to explore the biological activities and potential applications of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume